Structural and Physicochemical Differentiation from a Known PPIA Inhibitor
The target compound possesses a substantially higher molecular weight and altered lipophilicity compared to the known PPIA inhibitor CHEMBL201394 [1]. The 9H-fluoren-3-yl group in the target compound provides a larger, fully aromatic, and rigid hydrophobic surface than the benzamide group of CHEMBL201394. This is predicted to increase binding affinity for hydrophobic pockets or alter target preference, though direct comparative activity data is not available in permitted sources .
| Evidence Dimension | Molecular Weight & Structural Bulk |
|---|---|
| Target Compound Data | Molecular Weight = 407.47 g/mol; Rotatable Bonds = 6; Topological Polar Surface Area (tPSA) = ~58 Ų (estimated) |
| Comparator Or Baseline | CHEMBL201394 (3-[3-(3-benzyloxy-pyridin-2-yl)-ureido]-benzamide). Molecular Weight = 362.4 g/mol; Rotatable Bonds = 6; tPSA = 117 Ų |
| Quantified Difference | ΔMW = +45.07 g/mol; ΔtPSA = -59 Ų (estimated). The target compound is significantly larger and markedly less polar. |
| Conditions | Computational structure analysis [1]. |
Why This Matters
This substantial difference in molecular size and polarity directly impacts solubility, permeability, and target binding profiles, meaning the target compound cannot be interchanged with CHEMBL201394 in biological assays without a significant redesign of experimental parameters.
- [1] DrugMAP. 3-[3-(3-benzyloxy-pyridin-2-yl)-ureido]-benzamide (CHEMBL201394). Drug ID: DM60YGF. View Source
